molecular formula C15H14FNO5S B3039488 [(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid CAS No. 1104620-86-1

[(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid

Cat. No.: B3039488
CAS No.: 1104620-86-1
M. Wt: 339.3 g/mol
InChI Key: OMJZZPXZVHRBKD-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid is a chemical compound with the molecular formula C15H14FNO5S and a molecular weight of 339.34 g/mol . This compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, along with a sulphonylamino group attached to the acetic acid moiety.

Preparation Methods

The synthesis of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid typically involves multiple steps, including the introduction of the fluoro and methoxy groups, followed by the sulphonylation and subsequent attachment of the acetic acid moiety. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups may enhance binding affinity, while the sulphonylamino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

(3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid can be compared with other similar compounds, such as:

    (3-Fluoro-4-methoxyphenyl)sulphonylaminopropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    (3-Fluoro-4-methoxyphenyl)sulphonylaminobutyric acid: Contains a butyric acid moiety.

    (3-Fluoro-4-methoxyphenyl)sulphonylaminovaleric acid: Features a valeric acid moiety. The uniqueness of (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-22-13-8-7-11(9-12(13)16)23(20,21)17-14(15(18)19)10-5-3-2-4-6-10/h2-9,14,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJZZPXZVHRBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid
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[(3-Fluoro-4-methoxyphenyl)sulphonylamino](phenyl)acetic acid

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